molecular formula C14H21N3O3S B4391838 N-[4-(propylsulfamoyl)phenyl]pyrrolidine-1-carboxamide

N-[4-(propylsulfamoyl)phenyl]pyrrolidine-1-carboxamide

Cat. No.: B4391838
M. Wt: 311.40 g/mol
InChI Key: MVICSTUTRDQNOB-UHFFFAOYSA-N
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Description

N-[4-(propylsulfamoyl)phenyl]pyrrolidine-1-carboxamide is a compound known for its role as an organocatalyst in asymmetric carbon-carbon bond formation reactions

Preparation Methods

The synthesis of N-[4-(propylsulfamoyl)phenyl]pyrrolidine-1-carboxamide involves several steps. One common method includes the reaction of 4-aminobenzenesulfonamide with propylamine to form the intermediate compound, which is then reacted with 1-pyrrolidinecarboxylic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

N-[4-(propylsulfamoyl)phenyl]pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, with reagents like bromine or nitric acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-[4-(propylsulfamoyl)phenyl]pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as an organocatalyst in asymmetric synthesis, facilitating the formation of carbon-carbon bonds with high enantioselectivity.

    Medicine: Research into its use as a scaffold for drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals, where its catalytic properties are advantageous.

Mechanism of Action

The mechanism by which N-[4-(propylsulfamoyl)phenyl]pyrrolidine-1-carboxamide exerts its effects involves its role as an organocatalyst. The compound facilitates reactions by stabilizing transition states and lowering activation energies, thereby increasing reaction rates and selectivity. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve interactions with electrophilic and nucleophilic species .

Comparison with Similar Compounds

N-[4-(propylsulfamoyl)phenyl]pyrrolidine-1-carboxamide can be compared with other similar compounds, such as:

    N-[(4-Dodecylphenyl)sulfonyl]-2-pyrrolidinecarboxamide: Another organocatalyst used in asymmetric synthesis.

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings that exhibit different biological activities and catalytic properties.

Properties

IUPAC Name

N-[4-(propylsulfamoyl)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-2-9-15-21(19,20)13-7-5-12(6-8-13)16-14(18)17-10-3-4-11-17/h5-8,15H,2-4,9-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVICSTUTRDQNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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